4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid
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Overview
Description
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom, a methoxy group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid typically involves the chlorination and methoxylation of cyclohexane derivatives followed by carboxylation. One common method includes:
Chlorination: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated cyclohexane is then reacted with methanol in the presence of a base like sodium methoxide (NaOCH3) to introduce the methoxy group.
Carboxylation: The resulting compound undergoes carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst like palladium to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions (OH-) can replace the chlorine with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl-substituted derivatives.
Scientific Research Applications
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylcyclohexanecarboxylic acid
- 4-Cyclohexene-1,2-dicarboxylic acid
- 4-Methyl-1-cyclohexanecarboxylic acid
Uniqueness
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid is unique due to the combination of chlorine, methoxy, and dicarboxylic acid functional groups on the cyclohexane ring
Properties
CAS No. |
63028-36-4 |
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Molecular Formula |
C9H13ClO5 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-chloro-5-methoxycyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H13ClO5/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
SCJLQODNOCUJLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(CC1Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
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